![molecular formula C10H10N4S B112463 Bis(5-Aminopyridin-2-yl)sulfane CAS No. 32605-02-0](/img/structure/B112463.png)
Bis(5-Aminopyridin-2-yl)sulfane
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Description
Bis(5-aminopyridin-2-yl)sulfane, also known as BAPS, is an organic compound composed of two 5-aminopyridin-2-yl groups and one sulfane group. It is a type of organosulfur compound and is widely used in various scientific applications. Bis(5-aminopyridin-2-yl)sulfane is a colorless solid with a molecular weight of 166.25 g/mol and a melting point of 80-82°C. It is soluble in water, methanol, and ethanol.
Scientific Research Applications
Supramolecular Chemistry
Bis(5-Aminopyridin-2-yl)sulfane and its derivatives are known to be flexible bidentate N,N-ligands. They are widely applied in supramolecular chemistry due to their ability to form stable complexes with metals. These complexes can be used to create molecular structures that have specific shapes and functions, which are essential for the development of molecular machines and new materials .
Catalysis
In the field of catalysis, these compounds serve as ligands that can significantly alter the reactivity of a metal center. This alteration can lead to the development of new catalytic processes, including those that are more environmentally friendly or that can facilitate reactions under milder conditions .
Ion Sensing
The ligands derived from Bis(5-Aminopyridin-2-yl)sulfane can be used in ion sensing. Their ability to bind selectively with certain ions makes them useful in the detection and quantification of these ions in various environments, which is crucial for environmental monitoring and medical diagnostics .
Luminescent Properties
Metal complexes of these ligands demonstrate luminescent properties. This makes them suitable for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) that are used in display and lighting technologies .
Cytotoxic Activity
Some metal complexes of Bis(5-Aminopyridin-2-yl)sulfane exhibit cytotoxic activity. This property can be harnessed in the design of anticancer drugs, where the complex can target and destroy cancer cells while sparing healthy cells .
DNA Binding
These ligands can also bind with DNA molecules. This characteristic is particularly useful in the study of DNA interactions and can lead to applications in gene therapy and the development of drugs that can interact with DNA to treat genetic disorders .
Introducing fluorine-containing groups to the molecule’s structure is in demand because of the influence of such moieties on electronic properties, solubility, conformations, and the lipophilicity of the compound. This can lead to the development of pharmaceuticals with improved efficacy and reduced side effects .
Synthesis of Derivatives
The synthesis of derivatives via Pd-catalyzed amination reaction is another significant application. These derivatives can be tailored for specific functions, leading to a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESOZFMSBVCGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)SC2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-Aminopyridin-2-yl)sulfane |
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